molecular formula C9H10BrNO3 B1370564 Methyl 2-(5-bromo-3-methoxypyridin-2-YL)acetate CAS No. 947688-88-2

Methyl 2-(5-bromo-3-methoxypyridin-2-YL)acetate

Cat. No. B1370564
CAS RN: 947688-88-2
M. Wt: 260.08 g/mol
InChI Key: NBBFYHXYKGIAJM-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-3-methoxypyridin-2-YL)acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyridine, a heterocyclic aromatic compound that is widely used in medicinal chemistry. Methyl 2-(5-bromo-3-methoxypyridin-2-YL)acetate is synthesized using a multi-step process that involves the reaction of various chemical reagents.

Scientific Research Applications

Synthesis of Complex Natural Product Scaffolds

This compound is utilized in the synthesis of complex natural product scaffolds. These scaffolds are particularly valuable for expanding the bioactive chemical space, allowing researchers to explore new potential therapeutic agents .

Antibacterial Activity

Methyl 2-(5-bromo-3-methoxypyridin-2-YL)acetate has been used in the synthesis of bis-indole alkaloids, which have shown antibacterial activities. This is particularly significant in the fight against antibiotic-resistant bacteria like methicillin-resistant Staphylococcus aureus .

Cheminformatics-Directed Drug Discovery

The compound serves as a precursor in cheminformatics-directed drug discovery. By predicting potential biological activities, it aids in the identification of new drug candidates with desired properties .

Marine Natural Product Analogs

Researchers have synthesized analogs of marine natural products using Methyl 2-(5-bromo-3-methoxypyridin-2-YL)acetate. These analogs contribute to understanding the chemical diversity and biological activities of marine-derived compounds .

Synthetic Strategy Development

It is instrumental in developing synthetic strategies for a diverse range of bioactive molecules. The compound allows for the creation of various derivatives without the need for silica-based purification, streamlining the synthesis process .

Structural Revision of Natural Products

The compound has been used to provide corroborating evidence for the structural revision of certain natural products. This is crucial for accurate characterization and understanding of these molecules .

Bioactivity Data Analysis

Methyl 2-(5-bromo-3-methoxypyridin-2-YL)acetate-related compounds have been integrated with bioactivity data of marine indole alkaloids to analyze their overlap with marine natural product chemical diversity. This analysis is essential for the discovery of new bioactive compounds .

Antibacterial Compound Synthesis

The compound is a key starting material in the synthesis of antibacterial compounds. Its use in creating dibrominated analogs has led to the discovery of new antibacterial agents .

properties

IUPAC Name

methyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-8-3-6(10)5-11-7(8)4-9(12)14-2/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBFYHXYKGIAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649128
Record name Methyl (5-bromo-3-methoxypyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-bromo-3-methoxypyridin-2-YL)acetate

CAS RN

947688-88-2
Record name Methyl (5-bromo-3-methoxypyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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